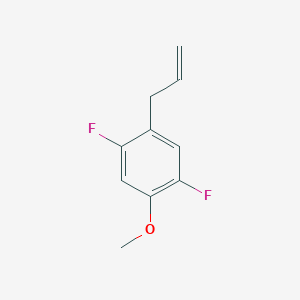
3-(2,5-Difluoro-4-methoxyphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-2,5-difluoroanisole is an organic compound with the molecular formula C10H10F2O It is a derivative of anisole, where the methoxy group is substituted with an allyl group and two fluorine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,5-difluoroanisole typically involves the allylation of 2,5-difluoroanisole. One common method is the reaction of 2,5-difluoroanisole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for 4-Allyl-2,5-difluoroanisole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-2,5-difluoroanisole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Epoxides: From oxidation of the allyl group.
Aldehydes: From further oxidation of the epoxides.
Saturated derivatives: From reduction reactions.
Substituted anisoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Allyl-2,5-difluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Allyl-2,5-difluoroanisole depends on its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl and methoxy groups but lacks fluorine atoms.
2,4-Difluoroanisole: Lacks the allyl group but has similar fluorine substitution.
4-Bromo-2,5-difluoroanisole: Similar structure with bromine instead of the allyl group.
Uniqueness
4-Allyl-2,5-difluoroanisole is unique due to the combination of the allyl group and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with biological targets.
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
1,4-difluoro-2-methoxy-5-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2O/c1-3-4-7-5-9(12)10(13-2)6-8(7)11/h3,5-6H,1,4H2,2H3 |
Clé InChI |
AWSPAQMKKISFQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)F)CC=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)

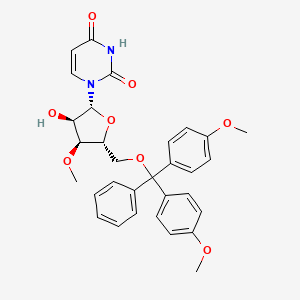



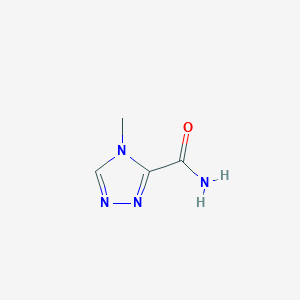
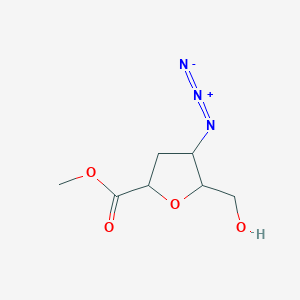
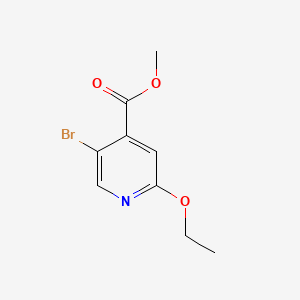



![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

